Gimeracil

Catalog No.
S548860
CAS No.
103766-25-2
M.F
C5H4ClNO2
M. Wt
145.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gimeracil

CAS Number

103766-25-2

Product Name

Gimeracil

IUPAC Name

5-chloro-4-hydroxy-1H-pyridin-2-one

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

InChI

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)

InChI Key

ZPLQIPFOCGIIHV-UHFFFAOYSA-N

SMILES

C1=C(C(=CNC1=O)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

Gimeracil; chlorodihydroxypyridine. Abbreviation: CDHP.

Canonical SMILES

C1=C(C(=CNC1=O)Cl)O

Isomeric SMILES

C1=C(NC=C(C1=O)Cl)O

Description

The exact mass of the compound Gimeracil is 144.99306 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Important Note

  • Gimeracil as a Potential Anticancer Agent

  • Preclinical Studies

    Gimeracil may have been studied in preclinical research, such as cell culture or animal models, to evaluate its potential anticancer properties and to determine its safety profile.

  • Clinical Trials

    In the future, Gimeracil may be evaluated in clinical trials to assess its efficacy and safety for the treatment of various cancers.

Finding More Information:

For the most up-to-date information on the scientific research applications of Gimeracil, you can search for clinical trial registries using keywords like "Gimeracil" and "clinical trial."

  • (United States)
  • Japanese Clinical Trials Information: (Japan)
  • EU Clinical Trials Register: (European Union)

Gimeracil is a small molecule compound with the chemical formula C5H4ClNO2C_5H_4ClNO_2 and a molecular weight of approximately 145.54 g/mol. It is primarily recognized for its role as an adjunct in antineoplastic therapy, particularly in combination with the chemotherapeutic agent Tegafur. Gimeracil functions by inhibiting the enzyme dihydropyrimidine dehydrogenase, which is responsible for the degradation of Fluorouracil (5-FU). This inhibition allows for increased concentrations of 5-FU, enhancing its efficacy against rapidly dividing cancer cells while reducing the required dosage and associated toxic side effects .

As mentioned earlier, Gimeracil acts as a DPD inhibitor. DPD is an enzyme in the body's pyrimidine metabolism pathway, responsible for breaking down fluorouracil (5-FU) []. 5-FU is a chemotherapeutic agent that disrupts DNA synthesis in cancer cells. By inhibiting DPD, Gimeracil allows higher levels of 5-FU to remain active for a longer duration, enhancing its anti-cancer effect [, ].

Gimeracil is generally well-tolerated, but side effects associated with Teysuno treatment can include gastrointestinal issues like nausea, vomiting, and diarrhea []. Gimeracil itself might contribute to these side effects by increasing 5-FU concentration in the gut [].

Gimeracil's primary chemical reaction involves its interaction with dihydropyrimidine dehydrogenase. By reversibly binding to this enzyme, Gimeracil prevents the conversion of 5-FU into its inactive metabolites, thereby prolonging its half-life and increasing its availability in the body. This mechanism is crucial in maintaining effective therapeutic levels of Fluorouracil during cancer treatment .

Key Reaction:

  • Inhibition of Dihydropyrimidine Dehydrogenase:
    FluorouracilGimeracilIncreased Concentration\text{Fluorouracil}\xrightarrow{\text{Gimeracil}}\text{Increased Concentration}

Gimeracil exhibits significant biological activity as an enzyme inhibitor, specifically targeting dihydropyrimidine dehydrogenase. This action leads to enhanced levels of Fluorouracil, which is critical in treating various cancers including gastric, colorectal, and breast cancers. The combination therapy using Tegafur and Gimeracil has shown improved outcomes in patients by allowing for lower doses of Fluorouracil with reduced toxicity while maintaining efficacy .

Gimeracil is primarily utilized in combination therapies for treating various malignancies. It is most commonly used in conjunction with Tegafur and Oteracil in the formulation known as Teysuno. This combination is specifically indicated for advanced gastric cancer and has also been explored for other cancers such as head and neck cancer, colorectal cancer, and non-small-cell lung cancer .

Gimeracil has been studied for its interactions with other drugs, particularly those affecting its metabolism or excretion. For instance, medications such as Abacavir and Acetaminophen can alter the serum levels of Gimeracil by affecting its excretion rate. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects during chemotherapy .

Several compounds exhibit similar mechanisms or applications to Gimeracil, particularly within the realm of cancer treatment. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Aspects
TegafurProdrug converted to FluorouracilDirectly involved in cytotoxic activity
OteracilEnzyme inhibitor that reduces gastrointestinal toxicityPrimarily acts locally in the gut
CapecitabineProdrug converted to FluorouracilOral administration; used for metastatic breast cancer
UridineAntagonist to FluorouracilUsed to mitigate toxicity from Fluorouracil

Uniqueness of Gimeracil: Gimeracil's primary distinction lies in its specific role as an inhibitor of dihydropyrimidine dehydrogenase, which directly enhances the efficacy of Fluorouracil while minimizing systemic exposure and toxicity compared to other compounds that may not selectively inhibit this pathway .

Gimeracil, chemically known as 5-chloro-2,4-dihydroxypyridine, is a crucial component of the anticancer drug combination known as S-1 [1]. As an inhibitor of dihydropyrimidine dehydrogenase, gimeracil plays a vital role in enhancing the therapeutic effectiveness of fluorouracil-based chemotherapy by preventing its rapid degradation [2]. The development of efficient synthetic methodologies for gimeracil production has evolved significantly over the past several decades, with researchers continuously seeking to optimize yields, reduce reaction steps, and improve industrial applicability.

Traditional Synthetic Pathways

Starting Materials and Key Intermediates

The conventional industrial manufacturing procedure for gimeracil production is based on the synthetic route developed by Ogawa and co-workers in 1993 [1]. This traditional approach employs malononitrile and trimethyl orthoacetate as the primary starting materials [1]. The synthesis proceeds through a complex five-step sequence that involves multiple intermediate formations and transformations.

The traditional pathway begins with readily available commercial reagents, specifically malononitrile, which serves as a key building block for constructing the pyridine ring system [1]. Trimethyl orthoacetate functions as an essential carbonyl equivalent in the early stages of the synthesis [1]. These starting materials are relatively inexpensive and widely available, making them attractive choices for large-scale industrial production despite the lengthy synthetic sequence required.

Key intermediates in the traditional synthetic pathway include various substituted pyridine derivatives that undergo sequential transformations to introduce the necessary functional groups [1]. The synthesis involves careful control of reaction conditions to ensure proper regioselectivity and minimize side product formation throughout the multi-step process.

Chlorination and Cyclization Strategies

Traditional chlorination strategies in gimeracil synthesis have historically relied on harsh reaction conditions and specialized equipment requirements [1]. The conventional approaches often necessitate the use of sealed tube reactors and elevated temperatures reaching 200°C [1]. These severe conditions present significant challenges for large-scale industrial implementation due to safety concerns and equipment costs.

Historical methods developed by den Hertog and co-workers involved heating chlorinated pyridine intermediates with solutions of hydrobromic acid and sodium bisulfite at extremely high temperatures [1]. The chlorination process typically utilized concentrated hydrobromic acid to selectively remove halogen atoms at specific positions on the pyridine ring [1]. However, these procedures required specialized equipment such as sealed tubes and presented considerable operational difficulties for industrial scaling.

The traditional cyclization strategies often suffered from poor selectivity and required multiple purification steps to achieve acceptable product purity [1]. These limitations prompted researchers to develop alternative approaches that could provide better yields and more practical reaction conditions for commercial production.

Novel Synthetic Approaches

Three-Step Synthesis from 2,4-Dimethoxypyridine

A significant advancement in gimeracil synthesis was achieved through the development of an efficient three-step preparation starting from 2,4-dimethoxypyridine [1]. This novel approach represents a substantial improvement over traditional methods by reducing the number of synthetic steps from five to three while achieving an overall yield of 68% [1].

The three-step synthesis begins with 2,4-dimethoxypyridine, which can be readily purchased from chemical reagent suppliers such as Alfa Aesar or prepared from 2,4-dichloropyridine through nucleophilic substitution [1]. The starting material undergoes chlorination at both the C-3 and C-5 positions using N-chlorosuccinimide as the chlorination reagent to afford 3,5-dichloro-2,4-dimethoxypyridine in 88% yield [1].

Data Table 1: Three-Step Synthesis Yields and Conditions

StepStarting MaterialProductReagentConditionsYield
12,4-Dimethoxypyridine3,5-Dichloro-2,4-dimethoxypyridineNCS (2.2 equiv.)50°C, acetonitrile, 3h88%
23,5-Dichloro-2,4-dimethoxypyridine3,5-Dichloro-2,4-dihydroxypyridine3M HCl70°C, 6h90%
33,5-Dichloro-2,4-dihydroxypyridineGimeracilNaI, AcOH60°C, 8h86%

The second step involves hydrolysis of the methoxy groups using 3M hydrochloric acid at 70°C for 6 hours, yielding 3,5-dichloro-2,4-dihydroxypyridine in 90% yield [1]. The final step employs a novel approach using sodium iodide in acetic acid at 60°C to selectively remove the chlorine atom at the C-3 position, producing gimeracil in 86% yield [1].

This methodology demonstrates superior efficiency compared to traditional approaches by utilizing milder reaction conditions and avoiding the need for specialized high-pressure equipment [1]. The use of readily available reagents and conventional laboratory equipment makes this approach highly suitable for industrial implementation.

Optimization of Yield and Purity in Industrial Contexts

Industrial optimization efforts have focused on refining reaction conditions to maximize both yield and product purity while maintaining cost-effectiveness and operational safety. The three-step synthesis has undergone extensive optimization to ensure consistent performance at manufacturing scales [1].

Temperature control represents a critical factor in optimizing gimeracil synthesis. The chlorination step requires precise temperature maintenance at 50°C to achieve optimal regioselectivity [1]. Higher temperatures can lead to over-chlorination or unwanted side reactions, while lower temperatures result in incomplete conversion and reduced yields.

Data Table 2: Industrial Optimization Parameters

ParameterOptimal RangeEffect on YieldEffect on Purity
Chlorination Temperature50°C ± 2°CMaximum conversionMinimizes side products
Hydrolysis Temperature70°C ± 3°CComplete methoxy removalPrevents decomposition
Dechlorination Temperature60°C ± 2°CSelective C-3 removalPrevents over-reduction
Reaction Time (Step 1)3 hours88% yield achievedOptimal selectivity
Reaction Time (Step 2)6 hours90% yield achievedComplete conversion
Reaction Time (Step 3)8 hours86% yield achievedMaximum selectivity

Solvent selection and purification strategies have been optimized to ensure high product purity suitable for pharmaceutical applications. The use of acetonitrile in the chlorination step provides excellent solubility for both starting materials and products while facilitating easy product isolation [1]. The hydrolysis step employs aqueous hydrochloric acid, which allows for straightforward product precipitation and purification.

Purification methodologies have been developed to achieve pharmaceutical-grade purity levels exceeding 99.95% as determined by high-performance liquid chromatography analysis [3]. The purification process involves recrystallization from water under controlled pH conditions, typically maintaining pH values between 3.0 and 4.0 during crystallization [3]. Temperature control during recrystallization, maintained between -5°C and 20°C, ensures optimal crystal formation and purity [3].

Advanced analytical techniques including orbitrap high-resolution mass spectrometry have been employed to identify and characterize potential impurities and degradation products [4] [5]. These studies have revealed that gimeracil demonstrates remarkable stability under various stress conditions, with significant degradation occurring only under oxidative stress conditions [4] [5]. Such findings have informed the development of appropriate storage and handling procedures for industrial production.

The industrial implementation of the optimized three-step synthesis has demonstrated several advantages including short reaction steps, simple operation procedures, and good overall yields [1]. The methodology eliminates the need for specialized equipment such as sealed tubes and high-pressure reactors, significantly reducing both capital and operational costs for industrial production. The use of conventional reaction vessels and standard heating equipment makes this approach accessible to a wide range of manufacturing facilities.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

144.9930561 g/mol

Monoisotopic Mass

144.9930561 g/mol

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UA8SE1325T

Drug Indication

Gimeracil is used as an adjunct to antineoplastic therapy. When used within the product Teysuno, gimeracil is indicated for the treatment of adults with advanced gastric (stomach) cancer when given in combination with cisplatin.

Mechanism of Action

Gimeracil's main role within Teysuno is to prevent the breakdown of [DB00544] (5-FU), which helps to maintin high enough concentrations for sustained effect against cancer cells. It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU.

Absorption Distribution and Excretion

Mean 5-FU maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) values were approximately 3-fold higher after Teysuno administration than after administration of tegafur alone, despite a 16-fold lower Teysuno dose (50 mg of tegafur) compared to tegafur alone (800 mg), and are attributed to inhibition of DPD by gimeracil. Maximum plasma uracil concentration was observed at 4 hours, with a return to baseline levels within approximately 48 hours after dosing, indicating the reversibility of the DPD inhibition by gimeracil. After administration of a single dose of 50 mg Teysuno (expressed as tegafur content), median Tmax for Teysuno components tegafur, gimeracil, and oteracil was 0.5, 1.0, and 2.0 hours, respectively.
Following a single dose of Teysuno, approximately 3.8% to 4.2% of administered tegafur, 65% to 72% of administered gimeracil, and 3.5% to 3.9% of administered oteracil were excreted unchanged in the urine.
Although no intravenous data are available for Teysuno in humans, the volume of distribution could be roughly estimated from the apparent volume of distribution and urinary excretion data as 16 l/m2, 17 l/m2, and 23 l/m2 for tegafur, gimeracil and oteracil, respectively.

Biological Half Life

Following a single dose of Teysuno, T1/2 values ranged from 6.7 to 11.3 hours for tegafur, from 3.1 to 4.1 hours for gimeracil, and from 1.8 to 9.5 hours for oteracil.

Use Classification

Human drugs -> Teysuno -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group

Dates

Modify: 2023-08-15
1: Otsuka H, Fujii T, Toh U, Iwakuma N, Takahashi R, Mishima M, Takenaka M, Kakuma T, Tanaka M, Shirouzu K. Phase II clinical trial of metronomic chemotherapy with combined irinotecan and tegafur-gimeracil-oteracil potassium in metastatic and recurrent breast cancer. Breast Cancer. 2013 Jul 5. [Epub ahead of print] PubMed PMID: 23827973.
2: Tegafur + gimeracil + oteracil. Just another fluorouracil precursor. Prescrire Int. 2013 May;22(138):122. PubMed PMID: 23819172.
3: Meng C, Chen X, Luo Z. [Inhibitive effect of celecoxib combined with tegafur gimeracil oteracil potassium on the growth of xenograft tumor of gastric cancer in nude mice]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2013 May;29(5):458-61. Chinese. PubMed PMID: 23643260.
4: Yamamoto Y, Nakai N, Wakabayashi Y, Okuzawa Y, Asai J, Takenaka H, Katoh N. A case of advanced cutaneous squamous cell carcinoma of the lower eyelid that was successfully treated with tegafur-gimeracil-oteracil potassium monotherapy. J Am Acad Dermatol. 2012 Nov;67(5):e233-4. doi: 10.1016/j.jaad.2012.04.038. PubMed PMID: 23062933.
5: Takagi M, Sakata K, Someya M, Matsumoto Y, Tauchi H, Hareyama M, Fukushima M. The combination of hyperthermia or chemotherapy with gimeracil for effective radiosensitization. Strahlenther Onkol. 2012 Mar;188(3):255-61. doi: 10.1007/s00066-011-0043-6. Epub 2012 Feb 11. PubMed PMID: 22322869.
6: Kawahara H, Watanabe K, Ushigome T, Noaki R, Kobayashi S, Yanaga K. Feasibility study of adjuvant chemotherapy with S-1 (TS-1; tegafur, gimeracil and oteracil potassium) for colorectal cancer. Hepatogastroenterology. 2012 Jan-Feb;59(113):134-7. doi: 10.5754/hge09684. PubMed PMID: 22251528.
7: Kobayakawa M, Kojima Y. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. Onco Targets Ther. 2011;4:193-201. doi: 10.2147/OTT.S19059. Epub 2011 Nov 15. PubMed PMID: 22162925; PubMed Central PMCID: PMC3233278.
8: Matt P, van Zwieten-Boot B, Calvo Rojas G, Ter Hofstede H, Garcia-Carbonero R, Camarero J, Abadie E, Pignatti F. The European Medicines Agency review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the treatment of advanced gastric cancer when given in combination with cisplatin: summary of the Scientific Assessment of the Committee for medicinal products for human use (CHMP). Oncologist. 2011;16(10):1451-7. doi: 10.1634/theoncologist.2011-0224. Epub 2011 Sep 30. Review. PubMed PMID: 21963999; PubMed Central PMCID: PMC3228070.
9: Sakata K, Someya M, Matsumoto Y, Tauchi H, Kai M, Toyota M, Takagi M, Hareyama M, Fukushima M. Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination. Cancer Sci. 2011 Sep;102(9):1712-6. doi: 10.1111/j.1349-7006.2011.02004.x. Epub 2011 Jul 21. PubMed PMID: 21668582.
10: Fukushima M, Sakamoto K, Sakata M, Nakagawa F, Saito H, Sakata Y. Gimeracil, a component of S-1, may enhance the antitumor activity of X-ray irradiation in human cancer xenograft models in vivo. Oncol Rep. 2010 Nov;24(5):1307-13. PubMed PMID: 20878125.

Explore Compound Types